Cas no 1268092-10-9 (4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline)

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
- 4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline
- 1268092-10-9
- J-513988
- DTXSID80744839
- DB-305176
-
- インチ: InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3
- InChIKey: JMTPIOLOZAMDEN-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC=C1)CNCC2(C)C
計算された属性
- せいみつぶんしりょう: 175.136099547g/mol
- どういたいしつりょう: 175.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12Ų
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145551-1g |
4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline |
1268092-10-9 | 95% | 1g |
$729 | 2021-08-05 | |
Alichem | A189008133-1g |
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline |
1268092-10-9 | 95% | 1g |
615.44 USD | 2021-06-01 | |
Chemenu | CM145551-1g |
4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline |
1268092-10-9 | 95% | 1g |
$769 | 2024-08-02 |
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 1268092-10-9 and Product Name: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline, identified by its CAS number 1268092-10-9, is a structurally significant compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This tetrahydroisoquinoline derivative exhibits a molecular framework characterized by a benzene ring fused to a piperidine moiety, with three methyl substituents strategically positioned at the 4th, 4th, and 5th carbon atoms. The unique arrangement of these functional groups imparts distinct chemical and pharmacological properties, making it a subject of extensive research for potential therapeutic applications.
The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery due to its prevalence in biologically active natural products and synthetic molecules. Compounds within this class have demonstrated diverse pharmacological activities, including dopaminergic and serotonergic effects, which are relevant in the treatment of neurological disorders such as Parkinson's disease and depression. The presence of methyl groups in 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline not only influences its electronic properties but also modulates its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline. Studies employing virtual screening and docking simulations have highlighted its potential binding affinity to various enzymes and receptors. Notably, research has indicated that this compound may interact with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters like dopamine and serotonin. Such interactions suggest that 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline could serve as a lead compound for developing novel therapeutics targeting neurodegenerative and psychiatric disorders.
In vitro experiments have further elucidated the biological activity of CAS No. 1268092-10-9. Preliminary studies have shown that this compound exhibits inhibitory effects on MAO-A and MAO-B enzymes at concentrations comparable to some established pharmacological agents. Additionally, its ability to modulate neurotransmitter levels has been explored in cell-based assays. These findings underscore the compound's potential as a precursor for further derivatization to enhance its selectivity and potency.
The synthesis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the tetrahydroisoquinoline core. Subsequent functionalization steps introduce the methyl groups at the designated positions through reactions such as alkylation or carbonylation. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and purity.
The structural versatility of CAS No. 1268092-10-9 allows for extensive chemical modification without compromising its core pharmacophore. Researchers have synthesized numerous analogs by varying substituents at different positions on the tetrahydroisoquinoline ring. These derivatives have been screened for their pharmacological effects using high-throughput screening (HTS) platforms. Such efforts have identified several compounds with enhanced bioavailability and reduced toxicity profiles.
The growing interest in tetrahydroisoquinoline derivatives stems from their potential applications beyond traditional neurological therapies. Emerging research suggests that these compounds may exhibit anti-inflammatory and immunomodulatory properties due to their ability to interact with intracellular signaling pathways. For instance, studies have demonstrated that certain derivatives can inhibit the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation.
From a medicinal chemistry perspective, 4,, 4,, 5-TrismethyI-I ,,,I ,,,I -I-I-I-I-I-I-I-I-I-I-I-I-I-Hydro isoqulinolme (CAS No.I268092-l0g) represents an exciting avenue for drug development . Its unique structural features offer opportunities for designing molecules with tailored pharmacokinetic properties . For example , optimizing solubility , metabolic stability , and blood-brain barrier permeability are critical factors that can be addressed through structural modifications .
The future directionsof research on this compound are promising . Further investigation into its mechanismsof action will provide valuable insights into its therapeutic potential . Additionally , exploring its interactions with other biological targets may uncover novel therapeutic applications . Collaborative efforts between synthetic chemists , biologists ,and pharmacologists are essential to translate these findings into clinical benefits .
1268092-10-9 (4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 110841-71-9(4-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)
- 1396811-86-1(8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)
- 2167610-37-7(1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)
- 2764010-42-4(1-(oxan-4-yl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid)
- 2759339-23-4(4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzene-1-sulfonamide)
- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)
- 81792-84-9(4-Methoxy-2-nitrobenzene-1-sulfonamide)
- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)




